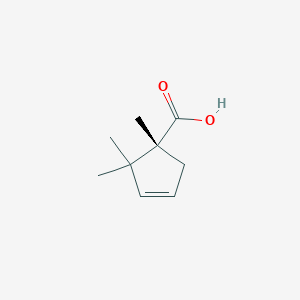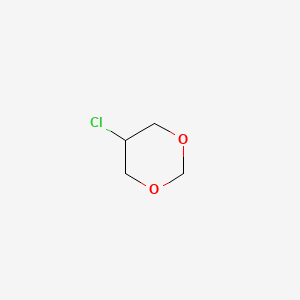
5-Chloro-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3-dioxane is an organic compound that belongs to the class of dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms. The presence of a chlorine atom at the 5-position of the dioxane ring makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-1,3-dioxane can be synthesized through the chlorination of 1,3-dioxane. One common method involves the use of triphosgene as a chlorinating agent. The reaction typically takes place in the presence of a solvent like 1,2-dichloroethane and an initiator such as N,N-dimethylacetamide (DMAC). The reaction is carried out at 80°C for about 2 hours, resulting in a high yield of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom.
Common Reagents and Conditions
Substitution: Common reagents include alkylamines and other nucleophiles, typically in the presence of a solvent like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various alkylated dioxanes.
Oxidation: Products can include carboxylic acids and other oxidized derivatives.
Reduction: Products typically include dechlorinated dioxanes.
Applications De Recherche Scientifique
5-Chloro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3-dioxane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the presence of the dioxane ring, which stabilizes the intermediate species formed during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: The parent compound without the chlorine atom.
1,3-Dioxolane: A similar compound with a five-membered ring.
5-Bromo-1,3-dioxane: A brominated analog of 5-Chloro-1,3-dioxane.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and applications where other dioxanes may not be suitable.
Propriétés
Numéro CAS |
51953-54-9 |
|---|---|
Formule moléculaire |
C4H7ClO2 |
Poids moléculaire |
122.55 g/mol |
Nom IUPAC |
5-chloro-1,3-dioxane |
InChI |
InChI=1S/C4H7ClO2/c5-4-1-6-3-7-2-4/h4H,1-3H2 |
Clé InChI |
DKCSHCBBKUCPTA-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
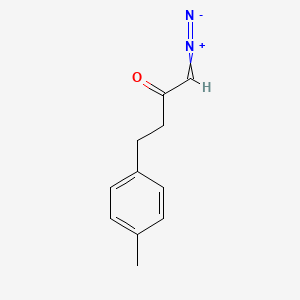
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
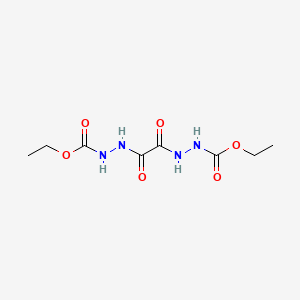
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
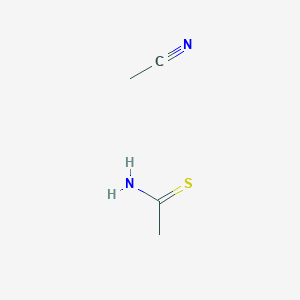
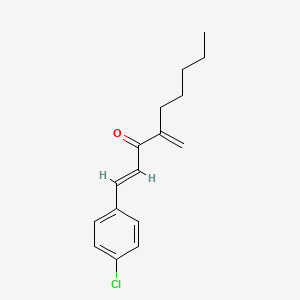
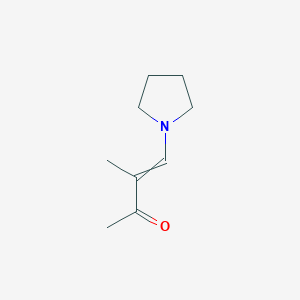
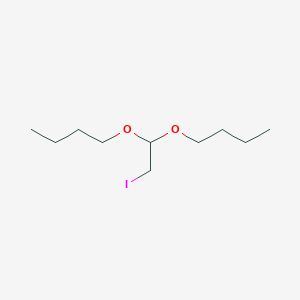
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
